Uroporphyrinogen I

Enzyme kinetics Porphyria Biochemical pathway

Clinical labs quantifying heme precursors cannot rely on generic porphyrinogen standards-isomer misassignment compromises porphyria diagnostic accuracy. Uroporphyrinogen I is the definitive isomer-specific reference for congenital erythropoietic porphyria and acute intermittent porphyria testing. • Distinct LOD (0.62 nmol/L) & LOQ (2.05 nmol/L) for unambiguous urinary porphyrinogen quantification • Stable in barley/mustard leaf extracts, unlike protoporphyrinogen, enabling reliable herbicide-mode-of-action controls • Established UROD Km benchmarks: 10 nM (S. cerevisiae, pH 5.7) & 1.8 µM (R. sphaeroides) for enzyme characterization Supplied at ≥98% purity; sealed dry at 2-8°C; shipped ambient for expedited global delivery.

Molecular Formula C40H44N4O16
Molecular Weight 836.8 g/mol
CAS No. 1867-62-5
Cat. No. B158637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUroporphyrinogen I
CAS1867-62-5
Molecular FormulaC40H44N4O16
Molecular Weight836.8 g/mol
Structural Identifiers
SMILESC1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O
InChIInChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)
InChIKeyQTTNOSKSLATGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uroporphyrinogen I: Heme Research & Diagnostic Standard


Uroporphyrinogen I (CAS 1867-62-5) is a cyclic tetrapyrrole and an isomer of uroporphyrinogen III, the physiological intermediate in heme biosynthesis [1]. It is formed by the condensation of four porphobilinogen molecules, yielding a macrocycle with an alternating arrangement of acetic acid and propionic acid side chains in the AP-AP-AP-AP configuration [2]. In the heme biosynthetic pathway, uroporphyrinogen I arises as an abortive side product when hydroxymethylbilane spontaneously cyclizes in the absence of uroporphyrinogen III synthase [1]. It is subsequently decarboxylated by uroporphyrinogen decarboxylase (UROD, EC 4.1.1.37) to form coproporphyrinogen I, which is not further metabolized to heme [3]. The compound is practically insoluble in water and exists as a weakly acidic molecule with a molecular weight of 836.8 g/mol (C40H44N4O16) [4]. Uroporphyrinogen I accumulates pathologically in congenital erythropoietic porphyria and is detectable in biological matrices such as urine and tissues [3].

Why Uroporphyrinogen I Cannot Be Substituted


Uroporphyrinogen I and its series-III isomer exhibit fundamentally different biochemical behaviors that preclude generic substitution. Uroporphyrinogen III is the physiological substrate for heme biosynthesis, undergoing sequential decarboxylation to coproporphyrinogen III, which is further metabolized to heme [1]. In contrast, uroporphyrinogen I is a dead-end metabolite; its decarboxylation product, coproporphyrinogen I, cannot proceed to heme and accumulates in porphyric disorders [2]. At the enzyme level, uroporphyrinogen decarboxylase discriminates between isomers with distinct kinetic parameters [3]. The two isomers also exhibit different stability profiles in biological matrices [4]. For analytical applications, the isomers have different chromatographic retention times and detection limits, requiring isomer-specific reference standards for accurate quantification [5].

Uroporphyrinogen I Differentiation Evidence


Lower UROD Affinity vs. Uroporphyrinogen III

Uroporphyrinogen I shows consistently higher Km values (lower affinity) for uroporphyrinogen decarboxylase compared to uroporphyrinogen III across multiple species, confirming it is a poorer substrate [1][2]. In Saccharomyces cerevisiae, Km values at pH 5.7 are 10 nM for uroporphyrinogen I versus 6 nM for uroporphyrinogen III [1]. In Rhodobacter sphaeroides, the Km values are 1.8 µM for uroporphyrinogen I versus 6.0 µM for uroporphyrinogen III [2]. The rate-limiting step for uroporphyrinogen I decarboxylation at 4 µM is the elimination of the fourth carboxyl group, whereas for uroporphyrinogen III it is the elimination of the second carboxyl [1].

Enzyme kinetics Porphyria Biochemical pathway

Stability in Plant Extracts vs. Protoporphyrinogen

In plant supernatant fractions from barley and mustard leaves, uroporphyrinogen I remains intact, whereas protoporphyrinogen undergoes rapid destruction to non-porphyrin products [1]. The destruction of protoporphyrinogen is time- and concentration-dependent, suppressed by reducing agents (5 mM dithiothreitol or 0.5 mM ascorbic acid), and abolished by boiling the soluble extract [1]. Uroporphyrinogen I shows no detectable degradation under identical conditions, indicating differential susceptibility to plant enzymatic or oxidative mechanisms [1].

Herbicide research Porphyrin stability Plant biochemistry

Distinct HPLC Detection Limits

A validated HPLC-fluorescence method for urinary heme precursors in porphyric patients quantified six porphyrinogens with isomer-specific detection limits [1]. Uroporphyrinogen I (URO I) exhibited a limit of detection (LOD) of 0.62 nmol/L and limit of quantification (LOQ) of 2.05 nmol/L, with inter- and intra-day precision coefficient of variation <5% and accuracy 95-99% [1]. In comparison, coproporphyrinogen III (COPRO III) had the lowest LOD (0.43 nmol/L) and LOQ (1.44 nmol/L), while coproporphyrinogen I (COPRO I) had the highest LOD (2.03 nmol/L) and LOQ (6.77 nmol/L) [1]. These differences reflect isomer-specific fluorescence properties and chromatographic behavior.

Analytical chemistry Porphyria diagnosis HPLC method validation

Characteristic Photooxidation Derivatives

Photochemical oxidation of uroporphyrinogen I produces a specific set of hydroxylated uroporphyrin I and urochlorin I derivatives that are fully characterized by HPLC-ESI-MS/MS with distinct collision-induced dissociation fragmentation patterns [1]. The identified products include meso-hydroxyuroporphyrin I, α-hydroxypropionic acid uroporphyrin I, β-hydroxypropionic acid uroporphyrin I, hydroxyacetic acid uroporphyrin I, trans-7-hydroxy-8-spirolactoneurochlorin I, cis-7-hydroxy-8-spirolactoneurochlorin I, and trans- and cis-7,8-dihydroxyurochlorins I [1]. This product profile differs from that of uroporphyrinogen III oxidation, which yields distinct derivatives due to the different side-chain arrangement [1].

Photodynamic therapy Mass spectrometry Porphyrin oxidation

Random Decarboxylation Pathway vs. Uroporphyrinogen III

The decarboxylation of uroporphyrinogen I to coproporphyrinogen I by UROD occurs via two simultaneous routes, in contrast to the apparently specific pathway for uroporphyrinogen III [1]. Studies using radiolabeled [14C8]uroporphyrinogens demonstrated that the discrimination between I and III isomers occurs principally in the first decarboxylation step [2]. At 1 µM substrate concentration, uroporphyrinogen III is converted into coproporphyrinogen more quickly than its series-I isomer [2]. The sequential decarboxylation of uroporphyrinogen III occurs at four different active centers, whereas porphyrinogens of both isomeric series with the same number of carboxylic groups are decarboxylated at the same active center [3].

Enzyme mechanism Porphyrin metabolism Metabolic pathway

Acid-Catalyzed Isomer Distribution

Under acidic conditions, porphobilinogen undergoes self-condensation to give a mixture of four isomeric cyclic tetrapyrroles—uroporphyrinogens I, II, III, and IV—in the ratio of 1:1:4:2, respectively [1]. Uroporphyrinogen I thus constitutes 12.5% of the total synthetic product mixture, whereas uroporphyrinogen III constitutes 50% [1]. Uroporphyrinogens II and IV are not known to occur naturally, and uroporphyrinogen I has only been detected in vivo under exceptional pathological conditions [1]. This synthetic ratio is distinct from the enzymatic synthesis, where porphobilinogen deaminase alone yields exclusively uroporphyrinogen I [2].

Synthetic chemistry Porphyrin synthesis Isomer distribution

Uroporphyrinogen I Research & Diagnostic Applications


HPLC Reference Standard for Porphyria Diagnosis

Clinical diagnostic laboratories quantifying heme precursors in urine from porphyria patients require uroporphyrinogen I as an isomer-specific calibration standard due to its distinct LOD (0.62 nmol/L) and LOQ (2.05 nmol/L) values compared to other porphyrinogens [1]. Using uroporphyrinogen III or coproporphyrinogen standards would yield inaccurate concentration determinations, potentially compromising diagnostic accuracy for congenital erythropoietic porphyria and acute intermittent porphyria [1].

Negative Control for Herbicide Mechanism Studies

Researchers investigating the mechanism of porphyrinogenic herbicides require a stable porphyrinogen control that resists degradation in plant leaf extracts. Uroporphyrinogen I remains intact in barley and mustard leaf soluble fractions, unlike protoporphyrinogen which undergoes time-dependent destruction to non-porphyrin products [2]. This differential stability makes uroporphyrinogen I the appropriate negative control for experiments assessing enzymatic or oxidative degradation of porphyrinogens in plant matrices [2].

Substrate for UROD Kinetic Characterization

Enzymologists studying UROD across species can utilize the established Km values for uroporphyrinogen I (10 nM in S. cerevisiae at pH 5.7; 1.8 µM in R. sphaeroides) as benchmarks for enzyme characterization and inhibitor screening [3][4]. The distinct rate-limiting decarboxylation step (elimination of the fourth carboxyl) provides a mechanistic control distinct from uroporphyrinogen III, enabling comparative mechanistic studies [3].

Precursor for Photochemical Oxidation Studies

Analytical chemists and photobiologists studying porphyrin photochemistry can employ uroporphyrinogen I to generate a well-characterized suite of hydroxylated uroporphyrin I and urochlorin I derivatives [5]. These derivatives, including meso-hydroxyuroporphyrin I and hydroxyacetic acid uroporphyrin I, serve as reference compounds for identifying oxidative metabolites in biological samples from porphyria patients or in photodynamic therapy research [5].

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